2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

Description

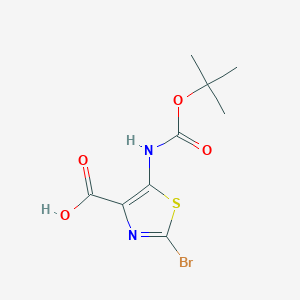

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a thiazole derivative characterized by a bromine atom at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, and a carboxylic acid moiety at the 4-position. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while allowing deprotection under controlled conditions for further functionalization .

Properties

IUPAC Name |

2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIIGKBWKJQUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used protective group in peptide synthesis. The Boc group is stable towards most nucleophiles and bases. It can be removed under acidic conditions, producing tert-butyl cations. This suggests that the compound may interact with its targets through the Boc group.

Biochemical Pathways

The presence of the boc group suggests that it may be involved in peptide synthesis or modification.

Pharmacokinetics

The presence of the Boc group may influence its bioavailability, as Boc groups are known to enhance the lipophilicity of compounds, potentially improving cellular uptake.

Result of Action

Given its potential role in peptide synthesis or modification, it may influence protein structure and function.

Action Environment

Environmental factors such as pH and temperature could influence the stability and efficacy of this compound. For instance, the Boc group can be removed under acidic conditions. Therefore, the compound’s action may be influenced by the acidity of its environment.

Biological Activity

Overview

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid (CAS Number: 1312697-86-1) is a thiazole derivative with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. Its molecular formula is C9H11BrN2O4S, and it has a molecular weight of 323.16 g/mol. This compound has garnered attention due to its structural characteristics that may confer biological activity in various cellular contexts.

Structural Characteristics

The compound features a thiazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the bromine atom and the tert-butoxycarbonyl (Boc) group enhances its reactivity and solubility, making it an attractive candidate for further functionalization and biological evaluation.

Anticancer Potential

Research indicates that thiazole derivatives exhibit promising anticancer properties. For example, studies on similar thiazole compounds have shown their ability to inhibit specific mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell survival during mitosis. Inhibition of these proteins can lead to multipolar spindle formation and subsequent cell death in cancer cells with extra centrosomes .

Table 1: Biological Activities of Thiazole Derivatives

The mechanism by which thiazoles exert their anticancer effects often involves the disruption of microtubule dynamics during cell division. By inhibiting kinesins like HSET, these compounds can induce apoptosis in cancer cells, particularly those exhibiting abnormal centrosome amplification. This mechanism highlights the potential therapeutic applications of 2-bromo-thiazoles in treating cancers characterized by such cellular abnormalities.

Case Studies and Research Findings

- High-throughput Screening : A study conducted on related thiazole compounds demonstrated that certain derivatives could inhibit HSET with nanomolar potency. This highlights the importance of structure-activity relationships (SAR) in optimizing compounds for better efficacy against cancer cells .

- In Vitro Studies : Compounds structurally related to this compound have been tested against various cancer cell lines, including leukemia and solid tumors. Results showed varying degrees of antiproliferative activity, with some derivatives exhibiting IC50 values comparable to established anticancer drugs like dasatinib .

- Structural Modifications : The introduction of different substituents on the thiazole ring has been shown to modulate biological activity significantly. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved cellular uptake and efficacy against specific cancer types .

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antimicrobial Agents :

- Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the bromine atom and the carboxylic acid group enhances the compound's reactivity, potentially leading to the development of new antimicrobial agents.

- Case Study : A series of thiazole-based compounds were synthesized and tested for antibacterial activity against various strains, showing promising results attributed to the thiazole moiety's electron-withdrawing effects.

-

Anticancer Research :

- Thiazole derivatives are being investigated for their anticancer properties. The ability to modify the thiazole ring allows for the exploration of structure-activity relationships (SAR) that can lead to more effective cancer therapeutics.

- Case Study : Research demonstrated that certain modifications to the thiazole structure resulted in enhanced cytotoxicity against cancer cell lines, indicating potential for further development into anticancer drugs.

-

Enzyme Inhibitors :

- The compound may serve as a lead structure for developing enzyme inhibitors, particularly those involved in metabolic pathways.

- Data Table :

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid | Enzyme A | Competitive | 15 |

| Analog 1 | Enzyme A | Non-competitive | 30 |

| Analog 2 | Enzyme B | Mixed | 10 |

Applications in Agrochemicals

-

Herbicides :

- The structural characteristics of this compound make it suitable for developing herbicides that target specific plant enzymes.

- Case Study : Field trials showed that formulations containing thiazole derivatives exhibited significant herbicidal activity against common weeds, with lower toxicity to crop plants.

-

Pesticides :

- The compound's potential as a pesticide has been explored due to its ability to disrupt biological processes in pests.

- Data Table :

| Pesticide Formulation | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Formulation A | Pest X | 85 | 200 |

| Formulation B | Pest Y | 75 | 150 |

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Boc-Amino Group: The presence of the Boc-protected amino group in the target compound distinguishes it from simpler analogs like 5-bromothiazole-4-carboxylic acid, which lack functionalization at position 3. This group enhances steric bulk and influences solubility and reactivity .

- Bromine Position : Bromine at position 2 (target compound) vs. position 5 (e.g., 5-bromothiazole-4-carboxylic acid) alters electronic properties and regioselectivity in cross-coupling reactions .

- Carboxylic Acid : The 4-carboxylic acid moiety is conserved across many analogs, enabling conjugation with amines or alcohols to form amides or esters, critical for drug design .

Physicochemical Properties

- Solubility : The Boc group in the target compound increases hydrophobicity compared to 5-bromothiazole-4-carboxylic acid, which lacks this moiety.

- Stability: The Boc group provides stability against nucleophilic attack, whereas unprotected amino analogs (e.g., 2-amino-5-bromo-4-methylthiazole) may require handling under inert conditions .

Q & A

Basic: What are the key synthetic routes for 2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid?

Answer:

The synthesis typically involves:

- Bromination : Introduction of bromine at the 2-position of the thiazole ring using reagents like -BuLi and at low temperatures (-78°C) to control regioselectivity .

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate () under basic conditions (e.g., NaHCO) to ensure stability during subsequent reactions .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) with aqueous NaOH or LiOH yields the free carboxylic acid .

Basic: How do the functional groups in this compound influence its chemical reactivity?

Answer:

- Bromine Atom : Acts as an electrophilic site for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling diversification of the thiazole scaffold .

- Boc-Protected Amino Group : Provides steric hindrance and prevents undesired side reactions during cross-coupling steps. Acidic deprotection (e.g., TFA) regenerates the free amine for further functionalization .

- Carboxylic Acid : Facilitates salt formation, solubility modulation, or conjugation via amide bonds in drug discovery workflows .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for this compound?

Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between regioisomers or confirming bromine placement .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., ) and detect isotopic patterns characteristic of bromine .

- Comparative Analysis : Cross-reference with analogs (e.g., 2-bromo-thiazole-4-carboxylic acid derivatives) to identify shifts caused by Boc-group steric effects .

Advanced: What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

Answer:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or XPhos-based catalysts for efficiency in Suzuki or Buchwald-Hartwig couplings .

- Solvent/Base Optimization : Use toluene/DMF mixtures with KCO or CsCO to enhance reaction rates and yields.

- Temperature Control : Reactions often proceed at 60–100°C under inert atmospheres to prevent Boc-group degradation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR Spectroscopy : Confirm Boc-group presence (C=O stretch at ~1680 cm) and carboxylic acid (broad O-H stretch at 2500–3000 cm) .

- Elemental Analysis : Verify bromine content (theoretical ~23%) to assess purity .

- Melting Point Analysis : Compare with literature values (e.g., 150–151°C for Boc-protected analogs) to identify impurities .

Advanced: How does the position of bromine on the thiazole ring affect biological activity in analogs?

Answer:

- SAR Studies : Bromine at the 2-position (vs. 4-position) enhances electrophilicity, improving interactions with target enzymes (e.g., kinase inhibitors). Activity shifts can be quantified via IC assays .

- Computational Modeling : Density functional theory (DFT) predicts electronic effects of bromine on thiazole ring aromaticity and binding affinity .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Answer:

- Low-Temperature Bromination : Scaling cryogenic reactions requires specialized reactors (e.g., continuous flow systems) to maintain -78°C conditions safely .

- Boc-Group Stability : Use scavengers (e.g., silica gel) during purification to minimize acid-catalyzed deprotection .

- Byproduct Formation : Monitor intermediates via HPLC (C18 columns, acetonitrile/water gradient) to isolate the target compound from regioisomers .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Kinase Inhibitor Development : The thiazole core serves as a hinge-binding motif in ATP-binding pockets .

- Antimicrobial Agents : The bromine and carboxylic acid groups enhance penetration into bacterial biofilms .

- Prodrug Design : The Boc group can be selectively cleaved in vivo to release active metabolites .

Advanced: How do solvent polarity and pH influence the stability of the carboxylic acid group?

Answer:

- Aqueous Solutions : At pH > 5, the carboxylic acid deprotonates, increasing solubility but risking ester hydrolysis. Buffers (pH 4–5) stabilize the protonated form .

- Organic Solvents : Polar aprotic solvents (e.g., DMF) enhance stability during coupling reactions, while alcohols (e.g., MeOH) may esterify the acid under acidic conditions .

Advanced: What methodologies are used to study the compound’s interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) with immobilized proteins .

- X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the carboxylic acid and Arg residues) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) to optimize ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.